molecular formula C20H21N3O2 B6417472 2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1030125-82-6

2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6417472
CAS No.: 1030125-82-6
M. Wt: 335.4 g/mol
InChI Key: PPCVMEMGNZQCHR-UHFFFAOYSA-N
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Description

2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2-methylquinazolin-4-ol with N-[4-(propan-2-yl)phenyl]acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cellular processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives.

Properties

IUPAC Name

2-(2-methylquinazolin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13(2)15-8-10-16(11-9-15)23-19(24)12-25-20-17-6-4-5-7-18(17)21-14(3)22-20/h4-11,13H,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCVMEMGNZQCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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